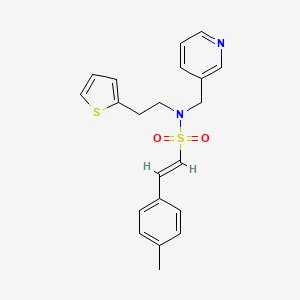
(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, with CAS Number 1396892-24-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C21H22N2O2S2, with a molecular weight of 398.5 g/mol. The structure includes a pyridine ring, a thiophene moiety, and an ethenesulfonamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396892-24-2 |
| Molecular Formula | C21H22N2O2S2 |
| Molecular Weight | 398.5 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often function as endothelin receptor antagonists and have shown promise in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The compound's mechanism involves interaction with specific receptors that regulate cell growth and apoptosis. Studies suggest that ethenesulfonamide derivatives can selectively inhibit the endothelin receptors (ETA and ETB), which play roles in tumor growth and metastasis .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively reduce the viability of cancer cells, such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. For instance, one study reported IC50 values as low as 0.0585 µg/mL for MCF-7 cells, indicating potent anticancer activity .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of these compounds based on their chemical structure. Key descriptors influencing activity include electronic properties and steric factors . The model's predictive power was validated with high correlation coefficients (e.g., R2=0.81) .
Case Studies
Several studies have explored the biological efficacy of ethenesulfonamide derivatives:
- Study on Endothelin Receptor Antagonism : A QSAR study indicated that specific substitutions on the phenyl ring of ethenesulfonamide derivatives enhance selectivity for ETB receptors over ETA receptors, which is crucial for developing targeted therapies for cardiovascular diseases .
- Anticancer Efficacy in Animal Models : In vivo studies using nude mice xenograft models demonstrated that similar compounds led to significant tumor reduction, showcasing their potential as therapeutic agents against cancer .
特性
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-18-6-8-19(9-7-18)11-15-27(24,25)23(13-10-21-5-3-14-26-21)17-20-4-2-12-22-16-20/h2-9,11-12,14-16H,10,13,17H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZYWSJQGVYOO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














